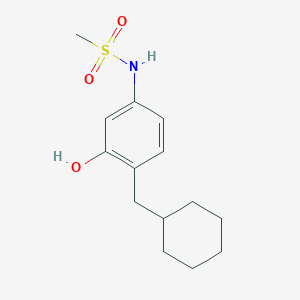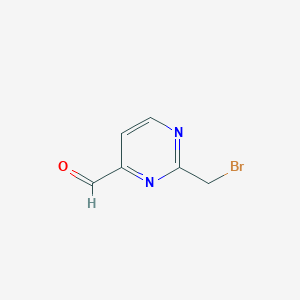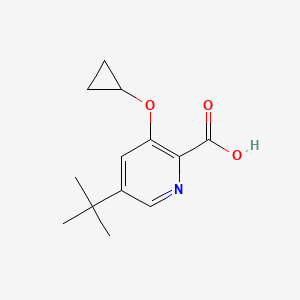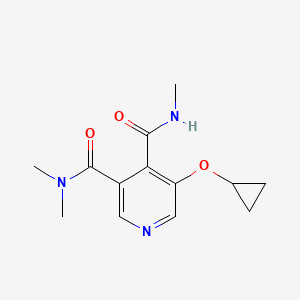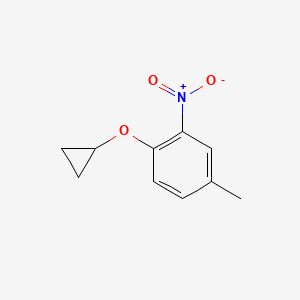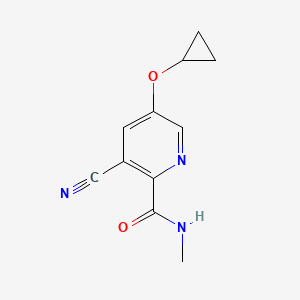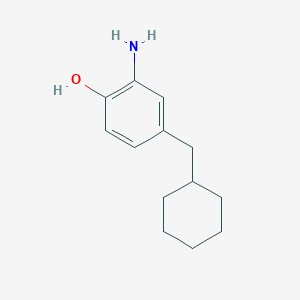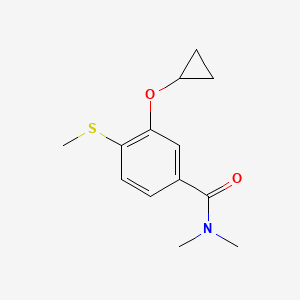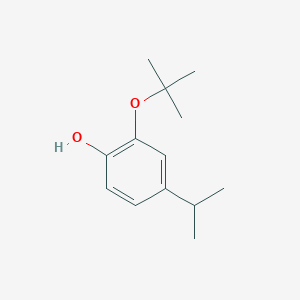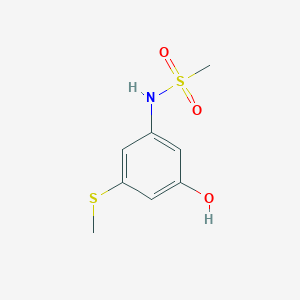
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S2 and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a hydroxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-5-(methylthio)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), nucleophiles (e.g., thiols), and hydrolyzing agents (e.g., hydrochloric acid). Major products formed from these reactions include carbonyl compounds, amines, and sulfonic acids.
Aplicaciones Científicas De Investigación
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The methanesulfonamide group can act as a nucleophile or electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide can be compared with similar compounds such as:
N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: This compound contains a sulfonyl group and a carbamate group, making it structurally related but functionally different.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11NO3S2 |
|---|---|
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
N-(3-hydroxy-5-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-13-8-4-6(3-7(10)5-8)9-14(2,11)12/h3-5,9-10H,1-2H3 |
Clave InChI |
DEXBMTWDDAZYEH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1)O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



